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Compound of Interest

Compound Name: Ethyl(phenyl)carbamoyl chloride

CAS No.: 33758-39-3

Cat. No.: B3051446

Get Quote

CAS No: 33758-39-3 Formula: C₉H₁₀ClNO Molecular Weight: 183.63 g/mol [1]

Executive Summary
Ethyl(phenyl)carbamoyl chloride is a disubstituted carbamoyl chloride formed by the

phosgenation of N-ethylaniline. Unlike its monosubstituted counterparts, it lacks an acidic N-H

proton, rendering it stable against self-polymerization (isocyanate formation) but highly reactive

toward nucleophiles (alcohols, amines, thiols).

This guide presents two synthetic routes:

The Triphosgene Route (Laboratory Standard): Recommended for research scales (<100g)

due to enhanced safety profiles and solid-state reagent handling.

The Phosgene Gas Route (Industrial Reference): Included for context on large-scale

manufacturing mechanics.
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The reaction follows a nucleophilic acyl substitution pathway. The secondary amine (N-

ethylaniline) acts as a nucleophile attacking the electrophilic carbonyl carbon of the phosgene

equivalent.

Key Mechanistic Steps:

Activation: Triphosgene decomposes in situ to generate phosgene.

Nucleophilic Attack: The lone pair of the N-ethylaniline nitrogen attacks the carbonyl carbon.

Elimination: A chloride ion is eliminated, restoring the carbonyl double bond.

Scavenging: The resulting HCl is neutralized by an auxiliary base (e.g., pyridine or

triethylamine) or removed thermally to prevent amine salt formation, which would arrest the

reaction.
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Figure 1: Mechanistic pathway for the chloroformylation of secondary amines.

Chemical Profile & Safety Architecture
Warning: Carbamoyl chlorides are suspected carcinogens and potent lachrymators. They

hydrolyze slowly in moist air to release HCl.
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Property Value Notes

Appearance Viscous Oil / Low-melting Solid

Often solidifies upon prolonged

cooling (similar to N-methyl

analog, MP ~87°C).

Boiling Point >260°C (Predicted)

Decomposes before boiling at

atm pressure; distill under high

vacuum.

Solubility DCM, Toluene, THF, EtOAc
Reacts with water and

alcohols.

Stability Moisture Sensitive
Store under Argon/Nitrogen at

2-8°C.

Engineering Controls:

Fume Hood: Mandatory. Face velocity >100 fpm.

Quench Station: Prepare a saturated Sodium Bicarbonate (NaHCO₃) or Ammonium

Hydroxide solution to neutralize equipment immediately after use.

Protocol A: The Triphosgene Route (Recommended)
Target Scale: 10–50 mmol

This protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate), a crystalline solid that is

safer to weigh and handle than phosgene gas.[2] One mole of triphosgene generates three

moles of phosgene equivalents.

Reagents
Substrate:N-Ethylaniline (1.0 equiv)

Reagent: Triphosgene (0.4 equiv) [Note: Slight excess ensures complete conversion]

Base: Pyridine or Triethylamine (1.1 equiv) [Optional if refluxing in toluene to drive off HCl]
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Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
1. Reactor Setup:

Flame-dry a 3-neck round-bottom flask (RBF).

Equip with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet

(Argon/N₂).[3]

Connect the outlet to a caustic scrubber (NaOH solution) to trap escaping HCl or phosgene

traces.

2. Solubilization:

Charge the RBF with Triphosgene (0.4 equiv) and anhydrous DCM.[3] Cool to 0°C in an ice

bath.

Critical: Ensure the system is strictly anhydrous to prevent hydrolysis of the reagent.

3. Controlled Addition:

Dissolve N-Ethylaniline (1.0 equiv) and Pyridine (1.1 equiv) in a separate portion of DCM.

Transfer this solution to the addition funnel.

Add the amine solution dropwise over 45–60 minutes.

Observation: A white precipitate (Pyridine·HCl) will form immediately.

Control: Maintain internal temperature <5°C to prevent decomposition.

4. Reaction & Maturation:

Once addition is complete, allow the mixture to warm to Room Temperature (RT).

Stir for 3–12 hours.
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Process Analytical Technology (PAT): Monitor reaction via TLC (Hexane/EtOAc 8:2). The

starting amine spot should disappear.

5. Workup & Isolation:

Filter the reaction mixture through a fritted glass funnel or Celite pad to remove the

Pyridine·HCl salt.[1][4]

Wash the filtrate with:

Cold 1M HCl (2x) – Removes unreacted amine.

Saturated NaHCO₃ (2x) – Neutralizes acidity.

Brine (1x).

Dry the organic phase over anhydrous MgSO₄.[5]

6. Purification:

Concentrate under reduced pressure (Rotavap).

Result: The product is typically obtained as a yellow/orange oil that may crystallize.

Validation: If purity is <95%, perform Kugelrohr distillation under high vacuum (<1 mmHg).
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Figure 2: Experimental workflow for the Triphosgene synthesis route.
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Quality Control & Characterization
To certify the synthesized material as "Drug Development Grade," it must pass the following

structural checkpoints.

Technique
Expected Signal
(Diagnostic)

Structural Insight

FT-IR 1735–1750 cm⁻¹ (Strong)

Carbonyl (C=O) stretch.

Confirms acyl chloride

formation.[1][3][5]

¹H NMR δ 1.1 (t, 3H), 3.8 (q, 2H)

Ethyl group signals. Note the

downfield shift of the CH₂ due

to the carbamoyl group.

¹H NMR δ 7.2–7.5 (m, 5H) Aromatic protons.

GC-MS M+ peak at 183/185 m/z

Confirms molecular weight and

Chlorine isotope pattern (3:1

ratio).

TLC No amine spot

Confirm absence of starting

material (N-ethylaniline) using

ninhydrin stain.

Troubleshooting:

Hydrolysis: If the IR shows a broad peak at 3300–3500 cm⁻¹, the product has hydrolyzed to

the carbamic acid (unstable) or amine. Re-dry solvents and repeat.

Dimerization: If a peak appears >200 m/z in MS, you may have formed the urea (N,N'-

diethyl-N,N'-diphenylurea) due to insufficient phosgene or water contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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